molecular formula C8H3Cl4F3N2O B14629995 N-(2-Amino-3,4,5,6-tetrachlorophenyl)-2,2,2-trifluoroacetamide CAS No. 57517-13-2

N-(2-Amino-3,4,5,6-tetrachlorophenyl)-2,2,2-trifluoroacetamide

Katalognummer: B14629995
CAS-Nummer: 57517-13-2
Molekulargewicht: 341.9 g/mol
InChI-Schlüssel: XIPDJGZZKMBMDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Amino-3,4,5,6-tetrachlorophenyl)-2,2,2-trifluoroacetamide: is a synthetic organic compound characterized by the presence of multiple halogen atoms and an amide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-3,4,5,6-tetrachlorophenyl)-2,2,2-trifluoroacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-Amino-3,4,5,6-tetrachlorophenol and 2,2,2-trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to a temperature range of 60-80°C.

    Catalysts and Solvents: Common solvents used include dichloromethane or tetrahydrofuran, and a base such as triethylamine is often added to neutralize the by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: N-(2-Amino-3,4,5,6-tetrachlorophenyl)-2,2,2-trifluoroacetamide can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or phenols.

Wissenschaftliche Forschungsanwendungen

N-(2-Amino-3,4,5,6-tetrachlorophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Biology: Investigated for its potential as an enzyme inhibitor due to its halogenated structure.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which N-(2-Amino-3,4,5,6-tetrachlorophenyl)-2,2,2-trifluoroacetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Amino-3,4,5,6-tetrachlorophenyl)sulfamic acid
  • N-(2,3,4,5-tetrachloro-6-methoxyphenyl)acetamide

Uniqueness

N-(2-Amino-3,4,5,6-tetrachlorophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of trifluoroacetamide, which imparts distinct chemical and physical properties compared to its analogs. This compound exhibits higher stability and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

57517-13-2

Molekularformel

C8H3Cl4F3N2O

Molekulargewicht

341.9 g/mol

IUPAC-Name

N-(2-amino-3,4,5,6-tetrachlorophenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H3Cl4F3N2O/c9-1-2(10)4(12)6(5(16)3(1)11)17-7(18)8(13,14)15/h16H2,(H,17,18)

InChI-Schlüssel

XIPDJGZZKMBMDL-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)NC(=O)C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.